molecular formula C13H17N3O2S2 B6071387 ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B6071387
M. Wt: 311.4 g/mol
InChI Key: QWPUIGKRACQWOG-UHFFFAOYSA-N
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Description

Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the development of cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study the compound's toxicity and determine safe dosages for use in humans. Additionally, further research is needed to fully understand the compound's mechanism of action and identify potential targets for drug development.

Synthesis Methods

Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is synthesized using a specific method. The synthesis involves the reaction of 5-ethyl-3-thiophenecarboxaldehyde with 4-methyl-1,2,4-triazol-3-thiol in the presence of ethyl chloroacetate and potassium carbonate. The reaction is carried out at room temperature and the product is obtained after purification using column chromatography.

Scientific Research Applications

Ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-4-10-6-9(7-19-10)12-14-15-13(16(12)3)20-8-11(17)18-5-2/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPUIGKRACQWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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